4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

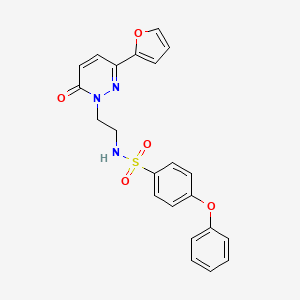

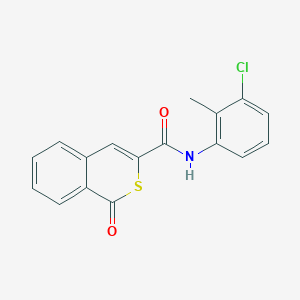

The compound “4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole” is likely to be an organic compound given its composition. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazole core, with the bromo, bromodifluoromethyl, and methyl groups attached at the 4th, 3rd, and 5th positions respectively .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromo and bromodifluoromethyl groups, which are electron-withdrawing, and the methyl group, which is electron-donating .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, compounds with similar structures have been found to be liquid at room temperature .科学的研究の応用

Tautomerism and Structural Analysis

The study of tautomerism in 4-bromo substituted 1H-pyrazoles, including derivatives similar to 4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole, highlights the importance of bromine substitution in determining the predominant tautomeric form. This research offers valuable information for understanding the compound's behavior in different states and its implications for chemical synthesis and material science applications (Trofimenko et al., 2007).

Chemoselective Synthesis

Research into the copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles demonstrates the utility of bromo and difluoromethyl substituted pyrazoles in facilitating moderate to excellent yields of pyrazole derivatives under mild conditions. This work underscores the compound's role in advancing methodologies for constructing pyrazole frameworks with significant potential in developing pharmacologically active molecules and materials (Lu et al., 2019).

Cross-Coupling Catalysts

The synthesis and evaluation of bulky bis(pyrazolyl)palladium complexes, using derivatives of 4-bromo substituted pyrazoles, highlight their effectiveness as catalysts in Suzuki–Miyaura cross-coupling reactions. These findings contribute to the development of more efficient and selective catalytic processes for creating biaryl compounds, which are crucial in pharmaceuticals and materials science (Ocansey et al., 2018).

Advanced Material Synthesis

The catalytic C-H arylation of pyrazoles, including bromo and difluoromethyl substituted variants, lays the foundation for a novel approach to synthesizing complex arylated pyrazoles. This method facilitates direct attachment of new arene rings to predetermined positions of the heteroarene nucleus, providing rapid access to fully substituted pyrazoles with complete regiocontrol. This process is pivotal for the development of advanced materials and pharmaceuticals with tailored properties (Goikhman et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-bromo-3-[bromo(difluoro)methyl]-5-methyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2F2N2/c1-2-3(6)4(11-10-2)5(7,8)9/h1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCUPQLMPGCCDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(F)(F)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2937740.png)

![[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B2937744.png)

![4-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2937746.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2937752.png)

![6-Methyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2937753.png)

![2-[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpyrrolidin-2-yl]pyrimidine](/img/structure/B2937758.png)

![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,5-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2937760.png)